molecular formula C23H32ClNO2 B13778762 5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride CAS No. 66827-42-7

5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride

Cat. No.: B13778762
CAS No.: 66827-42-7
M. Wt: 390.0 g/mol
InChI Key: PBHIEANRWCQSNC-UHFFFAOYSA-N
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Description

5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride is a synthetic compound that belongs to the class of tryptamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Heptylamine Backbone: The initial step involves the formation of the heptylamine backbone through a series of reactions, including alkylation and amination.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine donor reacts with the heptylamine backbone.

    Acetylation: The final step involves the acetylation of the compound to form the acetoxy group. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, including its effects on the central nervous system.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors such as serotonin receptors, leading to modulation of neurotransmitter release.

    Pathways Involved: The compound may influence signaling pathways related to mood regulation, cognition, and perception.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxy-N,N-dimethyltryptamine: A similar compound with a different substitution pattern on the tryptamine backbone.

    5-Acetoxy-N,N-dimethyltryptamine: Another analogue with a different acetoxy group position.

Uniqueness

5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride is unique due to its specific substitution pattern and the presence of the diphenylheptylamine backbone, which may confer distinct pharmacological properties compared to other tryptamine analogues.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

66827-42-7

Molecular Formula

C23H32ClNO2

Molecular Weight

390.0 g/mol

IUPAC Name

(5-acetyloxy-4,4-diphenylheptyl)-dimethylazanium;chloride

InChI

InChI=1S/C23H31NO2.ClH/c1-5-22(26-19(2)25)23(17-12-18-24(3)4,20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,22H,5,12,17-18H2,1-4H3;1H

InChI Key

PBHIEANRWCQSNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CCC[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.[Cl-]

Origin of Product

United States

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